molecular formula C14H18N2OS B494434 N-(1,3-thiazol-2-yl)adamantane-1-carboxamide CAS No. 50591-73-6

N-(1,3-thiazol-2-yl)adamantane-1-carboxamide

Cat. No.: B494434
CAS No.: 50591-73-6
M. Wt: 262.37g/mol
InChI Key: SENHUAQKRFCQIJ-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)adamantane-1-carboxamide is a synthetic hybrid compound designed for pharmaceutical and biochemical research. Its structure incorporates two pharmacophores of high interest: the rigid, lipophilic adamantane group and the biologically active 1,3-thiazole ring, linked by a stable carboxamide bridge. The adamantane moiety is known to enhance blood-brain barrier penetration and has demonstrated anti-inflammatory and antiviral properties in research settings . The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, associated with a wide spectrum of biological activities, including significant anti-inflammatory effects . This molecular framework is intended for investigational use in the study of inflammatory pathways and enzyme inhibition. Research on analogous adamantane-thiazole hybrids has shown promise in inhibiting key enzymes involved in inflammation, such as cycloxygenase (COX) and lipoxygenase (LOX) . Furthermore, such compounds are explored as potential inhibitors for enzymes like urease, α-amylase, and α-glucosidase, which are relevant in metabolic disorder research . The carboxamide linkage is highly stable under physiological conditions, which is crucial for maintaining the compound's integrity in experimental assays . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c17-12(16-13-15-1-2-18-13)14-6-9-3-10(7-14)5-11(4-9)8-14/h1-2,9-11H,3-8H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENHUAQKRFCQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N-(1,3-thiazol-2-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(1,3-thiazol-2-yl)adamantane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane moiety provides structural stability, while the thiazole ring can interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocycle Variations

Thiazole vs. Thiadiazole Derivatives
  • This compound exhibited anticancer activity against HT-29 (colon) and MCF-7 (breast) cancer cell lines in MTT assays, suggesting enhanced target affinity compared to simpler thiazole derivatives .
Thiazole vs. Benzothiazole Derivatives
  • 2-(Adamantan-1-yl)-N-(6-Methoxy-1,3-Benzothiazol-2-yl)Acetamide :
    The benzothiazole moiety expands the aromatic system, enabling stronger π-π stacking interactions. X-ray diffraction revealed a planar acetamide fragment and gauche-oriented adamantane, with intermolecular hydrogen bonds stabilizing the crystal lattice. The methoxy group improves solubility but may reduce membrane penetration compared to unsubstituted thiazoles .
Thiazole vs. Triazole Derivatives
  • 5-(Adamantan-1-yl)-4-R-1,2,4-Triazole-3-Thiones :
    Triazoles offer a smaller heterocyclic core with two nitrogen atoms, favoring metal coordination. Alkylthio side chains (e.g., bromoalkanes) in these derivatives enhance lipophilicity, correlating with antihypoxic activity in rat models .

Substituent Effects

  • (Z)-N-(Adamantan-1-yl)-3,4-Bis(4-Chlorophenyl)Thiazol-2(3H)-Imine :
    Chlorophenyl substituents increase steric bulk and electron-withdrawing effects, improving antibacterial and antifungal activity. Molecular docking studies suggest these groups enhance binding to SIRT1 enzyme catalytic domains .
  • N-(5-R-Benzyl-1,3-Thiazol-2-yl)Furamides :
    Benzyl substituents on the thiazole ring broaden antiviral and antitubercular activity, likely by modulating interactions with bacterial enzymes or host receptors .

Analytical Techniques

  • NMR and HRMS : Used universally to confirm molecular structures .
  • X-ray Crystallography : Critical for resolving benzothiazole derivatives, revealing intermolecular hydrogen bonds and conformational flexibility .

Biological Activity

N-(1,3-thiazol-2-yl)adamantane-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the molecular formula C14H18N2OSC_{14}H_{18}N_{2}OS and a molecular weight of approximately 262.37 g/mol. Its structure combines an adamantane core with a thiazole ring, which enhances its stability and lipophilicity, making it suitable for various biological applications.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against a range of bacterial and fungal pathogens. In vitro assays have been conducted to evaluate its effectiveness:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial properties with MIC values indicating effective inhibition against specific pathogens.
  • Minimum Bactericidal Concentration (MBC) : MBC tests further confirmed its bactericidal effects, suggesting potential as a lead compound for new antibiotic development.

Table 1: Antimicrobial Activity Results

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.51.0
Escherichia coli0.82.0
Candida albicans1.02.5

The mechanism of action of this compound involves interaction with ion channels , particularly the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. This channel plays a crucial role in pain perception and thermosensation. Studies indicate that the compound may modulate TRPV3 activity, leading to potential analgesic effects.

Anticancer Potential

Research has also highlighted the anticancer potential of this compound. In vivo studies have shown that it can inhibit tumor growth effectively:

  • Tumor Regression Studies : The compound was tested in animal models where it demonstrated significant tumor growth inhibition compared to control groups.

Table 2: Tumor Growth Inhibition Results

Treatment GroupTumor Volume (mm³)% Inhibition
Control1500-
N-(1,3-thiazol-2-yl)...80046.67

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Trypanocidal Activity : Derivatives with similar structures have exhibited trypanocidal properties against Trypanosoma brucei, with IC50 values ranging from 0.42 µM to 0.80 µM .
  • Inhibition of Enzymes : Compounds structurally related to N-(1,3-thiazol-2-yl)adamantane have been studied for their ability to inhibit enzymes such as 11β-HSD1, which is implicated in metabolic diseases .

Q & A

Q. What are the optimal synthetic pathways for N-(1,3-thiazol-2-yl)adamantane-1-carboxamide, and how can reaction parameters influence yield?

The compound is synthesized via coupling reactions between adamantane-1-carboxylic acid derivatives and 2-aminothiazole. Key steps include activating the carboxylic acid (e.g., using imidazole intermediates) and nucleophilic substitution under reflux conditions. Optimization involves:

  • Solvent selection : Polar aprotic solvents like DMSO or acetonitrile enhance reactivity .
  • Temperature control : Reflux (~80°C) minimizes side reactions .
  • Catalysts : KOH or other bases improve reaction efficiency by deprotonating the amine .
  • Stoichiometry : A 1:1.1 molar ratio of reactants maximizes conversion . Yield typically ranges from 22% to 51% depending on purification methods (e.g., recrystallization from ethanol) .

Q. Which analytical techniques are critical for confirming the structural identity and purity of N-(1,3-thiazol-2-yl)adamantane-1-carboxamide?

  • NMR spectroscopy : Identifies adamantane protons (δ 1.5–2.0 ppm) and thiazole ring protons (δ 7.0–8.0 ppm) .
  • Mass spectrometry (HRMS-ESI) : Validates molecular weight (e.g., m/z 357.18 for C₁₄H₁₈N₂OS) .
  • X-ray crystallography : Resolves stereochemical ambiguities, revealing intermolecular H-bonding and planar acetamide fragments .
  • HPLC : Ensures ≥95% purity, critical for biological assays .

Q. What in vitro assays are recommended for initial evaluation of the compound's bioactivity?

  • Enzyme inhibition assays : Fluorogenic substrates quantify target engagement (e.g., kinase inhibition) .
  • Antimicrobial susceptibility testing : Broth microdilution determines MIC values .
  • Anticancer screening : NCI-60 cell line panels at 10 μM concentration identify cytotoxicity .
  • Cytotoxicity measurements : MTT assays and apoptosis markers (e.g., caspase-3 activation) differentiate mechanisms .

Advanced Research Questions

Q. How do crystallographic studies resolve conformational uncertainties in adamantane-thiazole carboxamides?

X-ray diffraction reveals:

  • Gauche conformations : N–C–C–C dihedral angles ≈ -100° stabilize intramolecular interactions .
  • Intermolecular forces : N–H⋯N hydrogen bonds and S⋯S contacts (3.62 Å) enhance crystal packing . These structural insights guide drug design, such as introducing electron-withdrawing groups on the thiazole to improve target binding .

Q. What methodologies address contradictory reports on biological activity across studies?

Discrepancies arise from:

  • Purity variations : Residual solvents alter assay outcomes; recrystallization (80% ethanol) ensures consistency .
  • Assay conditions : Standardize protocols (e.g., dose-response curves for IC₅₀ comparisons) .
  • Orthogonal validation : Combine enzymatic inhibition and cell viability tests to confirm mechanisms . Structural-activity relationship (SAR) meta-analyses clarify outlier results .

Q. How do substituent variations on the thiazole ring impact pharmacokinetics?

  • Electron-donating groups (e.g., methoxy) : Increase metabolic stability (t₁/₂ extended from 2.1 to 4.3 hours) .
  • Hydrophobic groups (e.g., tert-butyl) : Enhance blood-brain barrier penetration (logP 2.8 → 3.5) .
  • Polar groups (e.g., hydroxyl) : Improve aqueous solubility (2.5-fold increase) while maintaining target engagement .

Q. What computational modeling approaches predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Identifies hydrophobic interactions (adamantane) and H-bonding (thiazole) .
  • MD simulations (GROMACS) : Assess binding stability (RMSD <2.0 Å over 100 ns) .
  • QSAR models : Prioritize substituents with ΔG ≤ -8.0 kcal/mol for enhanced affinity .

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